Meclocycline

Descripción

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

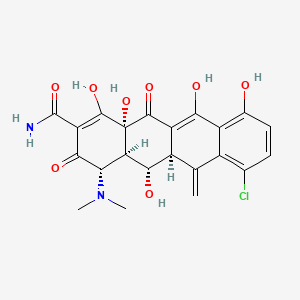

Structure

3D Structure

Propiedades

IUPAC Name |

(4S,4aR,5S,5aR,12aR)-7-chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O8/c1-6-9-7(23)4-5-8(26)11(9)16(27)12-10(6)17(28)14-15(25(2)3)18(29)13(21(24)32)20(31)22(14,33)19(12)30/h4-5,10,14-15,17,26-28,31,33H,1H2,2-3H3,(H2,24,32)/t10-,14-,15+,17+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIADBXQDMCFEN-IWVLMIASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2C(C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2[C@H]([C@@H]3C(=C)C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048567 | |

| Record name | Meclocycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | Meclocycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13092 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2013-58-3 | |

| Record name | Meclocycline [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002013583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meclocycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13092 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Meclocycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meclocycline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECLOCYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23Q8M2HE6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Molecular Siege: An In-depth Technical Guide to the Mechanism of Action of Meclocycline on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which meclocycline, a member of the tetracycline class of antibiotics, inhibits bacterial protein synthesis. It delves into the specific interactions with the bacterial ribosome, summarizes key quantitative data, outlines detailed experimental protocols for studying these interactions, and provides visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Halting the Translation Machinery

This compound, like other tetracyclines, is a bacteriostatic agent that primarily functions by inhibiting protein synthesis in bacteria.[1][2] This inhibition is achieved by specifically targeting the bacterial 70S ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins. The selective toxicity of this compound towards bacteria stems from the structural differences between prokaryotic 70S and eukaryotic 80S ribosomes, as well as differences in drug uptake mechanisms.

The canonical mechanism of action involves this compound binding to the 30S small ribosomal subunit.[1][2] This binding event sterically hinders the attachment of aminoacyl-tRNA (aa-tRNA) to the ribosomal A-site (acceptor site).[1] By blocking the A-site, this compound effectively prevents the addition of new amino acids to the growing polypeptide chain, thereby arresting protein synthesis and inhibiting bacterial growth.

Recent studies have suggested a more nuanced mechanism, indicating that tetracyclines may also influence the initiation phase of translation by affecting the conformation of initiation factors. Furthermore, evidence points towards a potential second binding site on the 30S subunit and even interactions with the nascent peptide exit tunnel on the 50S subunit, which could contribute to the overall inhibitory effect.

Figure 1: this compound's primary mechanism of action on the bacterial ribosome.

Quantitative Data on Tetracycline-Ribosome Interactions

| Compound | Ribosomal Component | Number of High-Affinity Sites (n) | Equilibrium Constant (K) (M⁻¹) |

| Dethis compound | 30S Subunit | 1 | 2.2 x 10⁶ |

| Dethis compound | 70S Ribosome | 1 | 3.2 x 10⁶ |

Note: The data presented is for dethis compound, a tetracycline antibiotic structurally similar to this compound. This data is used as a proxy due to the lack of specific published binding data for this compound.

Experimental Protocols for Studying this compound-Ribosome Interactions

Understanding the interaction between this compound and the bacterial ribosome requires a suite of specialized biochemical and biophysical techniques. The following are detailed methodologies for key experiments cited in the study of tetracycline antibiotics.

Ribosome Binding Assay (Filter Binding)

This assay is used to quantify the binding affinity of a ligand (e.g., this compound) to the ribosome or its subunits.

Protocol:

-

Preparation of Ribosomes: Isolate and purify 70S ribosomes or 30S subunits from a suitable bacterial strain (e.g., Escherichia coli) using established protocols involving differential centrifugation and sucrose density gradient centrifugation.

-

Radio-labeling of this compound (or a suitable analog): If a radiolabeled version of this compound is not commercially available, a structurally similar tetracycline with a radioactive isotope (e.g., [³H]-tetracycline) can be used.

-

Binding Reaction:

-

In a binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM β-mercaptoethanol), incubate a fixed concentration of ribosomes or ribosomal subunits with varying concentrations of radiolabeled this compound.

-

Allow the binding reaction to reach equilibrium (e.g., incubate for 30 minutes at 37°C).

-

-

Filter Binding:

-

Rapidly filter the reaction mixture through a nitrocellulose membrane (0.45 µm pore size). Ribosomes and ribosome-ligand complexes will bind to the membrane, while unbound ligand will pass through.

-

Wash the filter with a small volume of cold binding buffer to remove any non-specifically bound ligand.

-

-

Quantification:

-

Dry the filters and measure the amount of radioactivity retained on each filter using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound ligand as a function of the free ligand concentration.

-

Determine the dissociation constant (Kd) by fitting the data to a suitable binding isotherm (e.g., the Scatchard equation).

-

Figure 2: Workflow for a ribosome binding assay.

Toeprinting Assay

This primer extension inhibition assay is used to map the precise binding site of a molecule on an mRNA transcript by observing where the progression of reverse transcriptase is blocked by a bound ribosome.[3][4]

Protocol:

-

Preparation of Components:

-

Synthesize an mRNA transcript of interest with a known ribosome binding site.

-

Design and 5'-end label a DNA primer complementary to a region downstream of the ribosome binding site on the mRNA.

-

Purify 70S ribosomes and initiation factors (IF1, IF2, IF3).

-

-

Formation of the Initiation Complex:

-

In a suitable buffer, incubate the mRNA with 30S ribosomal subunits (or 70S ribosomes), initiator tRNA (fMet-tRNAfMet), and initiation factors to form a stable initiation complex at the start codon.

-

Add this compound at various concentrations to the reaction.

-

-

Primer Annealing and Extension:

-

Anneal the radiolabeled primer to the mRNA in the initiation complex.

-

Add reverse transcriptase and dNTPs to the reaction mixture. The reverse transcriptase will synthesize a complementary DNA (cDNA) strand starting from the primer.

-

-

Termination of Reverse Transcription:

-

The reverse transcriptase will proceed until it encounters the leading edge of the ribosome, at which point it will be blocked, resulting in a truncated cDNA product.

-

-

Analysis of cDNA Products:

-

Denature the reaction products and separate them by size on a denaturing polyacrylamide sequencing gel.

-

Include a sequencing ladder of the same mRNA to precisely map the termination point.

-

-

Interpretation:

-

The presence of a "toeprint" (a band corresponding to the truncated cDNA) indicates the position of the ribosome on the mRNA. Changes in the intensity or position of the toeprint in the presence of this compound can reveal its effect on ribosome binding and positioning.

-

Figure 3: Experimental workflow of a toeprinting assay.

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Meclocycline Complexes

Cryo-EM allows for the high-resolution structural determination of biological macromolecules in their near-native state, providing detailed insights into the binding pocket of this compound on the ribosome.[5][6]

Protocol:

-

Complex Formation:

-

Incubate purified 70S ribosomes with a molar excess of this compound to ensure high occupancy of the binding site.

-

-

Grid Preparation:

-

Apply a small volume (3-4 µL) of the ribosome-meclocycline complex solution to a glow-discharged cryo-EM grid (e.g., a holey carbon grid).

-

Blot the grid with filter paper to create a thin film of the solution.

-

Plunge-freeze the grid in liquid ethane to vitrify the sample, preserving the native structure of the complex.

-

-

Data Collection:

-

Load the vitrified grid into a transmission electron microscope (TEM) equipped with a cryo-stage.

-

Collect a large dataset of images (micrographs) of the frozen-hydrated particles at various tilt angles.

-

-

Image Processing and 3D Reconstruction:

-

Use specialized software to perform particle picking, 2D classification, and 3D reconstruction of the ribosome-meclocycline complex.

-

-

Model Building and Analysis:

-

Fit an atomic model of the ribosome into the reconstructed 3D density map.

-

Identify the density corresponding to the bound this compound molecule and model its atomic coordinates.

-

Analyze the interactions between this compound and the ribosomal RNA and proteins in the binding pocket.

-

Figure 4: Cryo-EM workflow for structural analysis.

Conclusion

This compound exerts its bacteriostatic effect by targeting the bacterial ribosome and inhibiting protein synthesis. The primary mechanism involves binding to the 30S subunit and blocking the A-site, thereby preventing the accommodation of aminoacyl-tRNA. While specific quantitative data for this compound's interaction with the ribosome is limited, data from structurally similar tetracyclines indicate a high-affinity interaction. The experimental protocols outlined in this guide provide a robust framework for the detailed investigation of the molecular interactions between this compound and its ribosomal target. A thorough understanding of this mechanism at a molecular and quantitative level is crucial for the development of new tetracycline derivatives that can overcome existing resistance mechanisms and for the rational design of novel ribosome-targeting antibiotics.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 3. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]

- 4. Toeprinting assay - Wikipedia [en.wikipedia.org]

- 5. Cryo-EM structure of the tetracycline resistance protein TetM in complex with a translating ribosome at 3.9-Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CIPSM - Cryo-EM structure of the tetracycline resistance protein TetM in complex with a translating ribosome at 3.9-Å resolution [cipsm.de]

Meclocycline antibacterial spectrum against gram-positive and gram-negative bacteria

An In-depth Examination of Meclocycline's Efficacy Against Gram-Positive and Gram-Negative Bacteria

Introduction

This compound is a broad-spectrum antibiotic belonging to the tetracycline class.[1][2][3] Historically used for topical treatment of skin infections, its production for medical use has largely been discontinued.[2] Like other tetracyclines, this compound exhibits bacteriostatic activity against a wide array of gram-positive and gram-negative bacteria by inhibiting protein synthesis.[1] This technical guide provides a detailed overview of the antibacterial spectrum of this compound, methodologies for its evaluation, and its mechanism of action, designed for researchers, scientists, and drug development professionals.

Mechanism of Action

The primary mechanism of action for this compound, consistent with all tetracycline antibiotics, involves the inhibition of bacterial protein synthesis. This compound binds reversibly to the 30S ribosomal subunit of susceptible bacteria.[1] This binding action blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. Consequently, the addition of amino acids to the growing peptide chain is prevented, leading to the cessation of protein synthesis and the inhibition of bacterial growth.

Figure 1: General mechanism of action of tetracyclines.

Antibacterial Spectrum of this compound

The antibacterial spectrum of this compound encompasses a range of gram-positive and gram-negative bacteria. However, comprehensive quantitative data in the form of Minimum Inhibitory Concentrations (MICs) are not extensively available in recent literature, largely due to the discontinuation of the drug for mainstream clinical use. The following tables summarize the available data for this compound and provide comparative data for other relevant tetracyclines to offer a broader perspective on its potential efficacy.

Gram-Positive Bacteria

This compound has demonstrated activity against various gram-positive organisms, notably including methicillin-resistant Staphylococcus aureus (MRSA).

| Organism | This compound MIC (µg/mL) | Doxycycline MIC (µg/mL) | Minocycline MIC (µg/mL) | Tetracycline MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA USA300) | 1.25 | 2.5 | 1.25 | 2.5 | [4] |

Note: Data for doxycycline, minocycline, and tetracycline are provided for comparative purposes and are from the same study where available.

Gram-Negative Bacteria

The activity of tetracyclines against gram-negative bacteria is variable. While some species are susceptible, others, such as Pseudomonas aeruginosa, exhibit intrinsic resistance. Specific MIC data for this compound against a wide range of gram-negative bacteria is limited.

| Organism | This compound MIC (µg/mL) | Doxycycline MIC (µg/mL) | Minocycline MIC (µg/mL) | Tetracycline MIC (µg/mL) | Reference |

| Escherichia coli | Data not available | 0.5 - >128 | 0.25 - 64 | 1 - >128 | General tetracycline data |

| Klebsiella pneumoniae | Data not available | 1 - >128 | 0.5 - 64 | 2 - >128 | General tetracycline data |

| Pseudomonas aeruginosa | Intrinsically resistant | Intrinsically resistant | Intrinsically resistant | Intrinsically resistant | General tetracycline data |

| Haemophilus influenzae | Data not available | ≤0.5 - 32 | ≤0.25 - 32 | ≤0.25 - ≥128 | [5] |

| Neisseria gonorrhoeae | Data not available | 0.25 - 32 | 0.12 - 16 | 0.5 - 64 | General tetracycline data |

Experimental Protocols for Determining Antibacterial Spectrum

The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. Standardized methods for MIC determination are provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

This is a widely used method for determining the MIC of an antimicrobial agent.

-

Preparation of this compound Stock Solution : A stock solution of this compound is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.

-

Serial Dilutions : Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate containing CAMHB. This creates a gradient of antibiotic concentrations.

-

Inoculum Preparation : A standardized bacterial inoculum is prepared from a fresh culture, adjusted to a turbidity equivalent to a 0.5 McFarland standard, and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation : The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours.

-

Reading Results : The MIC is determined as the lowest concentration of this compound that shows no visible bacterial growth.

Figure 2: Broth microdilution workflow.

Agar Dilution Method

This method involves incorporating the antibiotic into the agar medium.

-

Preparation of Antibiotic Plates : A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of this compound.

-

Inoculum Preparation : A bacterial suspension is prepared and standardized as in the broth microdilution method.

-

Inoculation : A small, standardized volume of the bacterial suspension is spotted onto the surface of each antibiotic-containing plate and a growth control plate (without antibiotic).

-

Incubation : The plates are incubated at 35-37°C for 16-20 hours.

-

Reading Results : The MIC is the lowest concentration of this compound that inhibits visible bacterial growth on the agar surface.

Disk Diffusion Method

This is a qualitative or semi-quantitative method to assess susceptibility.

-

Plate Preparation : A Mueller-Hinton agar plate is uniformly inoculated with a standardized bacterial suspension.

-

Disk Application : A paper disk impregnated with a standard concentration of this compound (or a surrogate tetracycline) is placed on the agar surface.

-

Incubation : The plate is incubated at 35-37°C for 16-20 hours.

-

Reading Results : The diameter of the zone of growth inhibition around the disk is measured. This zone diameter is then correlated to susceptibility categories (Susceptible, Intermediate, or Resistant) based on established breakpoints.

Conclusion

This compound, a member of the tetracycline family, possesses a broad spectrum of antibacterial activity against both gram-positive and gram-negative bacteria through the inhibition of protein synthesis. While specific quantitative MIC data for this compound is sparse in contemporary scientific literature, the available information suggests an activity profile comparable to other tetracyclines. Standardized methodologies, such as broth and agar dilution, remain the gold standard for determining its in vitro efficacy. For researchers and drug development professionals, understanding these principles is crucial for the evaluation of tetracycline-class antibiotics and the exploration of their potential applications. Further research into historical data may uncover more extensive quantitative information on the antibacterial spectrum of this compound.

References

- 1. Tetracyclines: The Old, the New and the Improved – A Short Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Evaluation of Antibiotic Resistance Mechanisms in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arts.units.it [arts.units.it]

- 4. benchchem.com [benchchem.com]

- 5. [Comparative activity of tetracycline, doxycycline and minocycline against Haemophilus] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Meclocycline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclocycline, a semi-synthetic tetracycline antibiotic, is distinguished by its exocyclic 6-methylene group, which is crucial for its biological activity. This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, intended for researchers, scientists, and professionals in drug development. The synthesis primarily involves the dehydration of the 6-hydroxy group of its precursor, chlortetracycline. Purification to pharmaceutical-grade standards is achieved through a combination of chromatographic and crystallization techniques. This document details the experimental protocols for these key processes, presents quantitative data in structured tables for clarity, and includes visual diagrams of the experimental workflows to facilitate understanding.

Chemical Synthesis of this compound

The synthesis of this compound is a semi-synthetic process starting from chlortetracycline, a readily available fermentation product. The core of the synthesis is the dehydration of the tertiary hydroxyl group at the C6 position of chlortetracycline to introduce an exocyclic double bond, forming the characteristic 6-methylene group of this compound.

Synthesis Workflow

The overall workflow for the synthesis of this compound from chlortetracycline is depicted below.

Caption: Workflow for the chemical synthesis of this compound.

Experimental Protocol: Dehydration of Chlortetracycline

This protocol is based on analogous methods for the synthesis of 6-methylenetetracyclines[1].

Materials:

-

Chlortetracycline

-

Anhydrous Hydrogen Fluoride (HF) or a mixture of Formic Acid and concentrated Sulfuric Acid[2]

-

Anhydrous Methanol

-

Isopropyl Ether

-

Appropriate reaction vessel and quenching setup

Procedure:

-

Reaction Setup: In a suitable vessel resistant to strong acids (e.g., a Teflon-lined reactor), dissolve chlortetracycline in anhydrous methanol.

-

Dehydration:

-

Method A (Anhydrous HF): Cool the solution to approximately -5°C. Carefully add anhydrous hydrogen fluoride to the reaction mixture and stir for several hours[1]. The reaction progress should be monitored by a suitable analytical technique, such as HPLC.

-

Method B (Mixed Acid): As a safer alternative to anhydrous HF, a mixed acid solution of formic acid and concentrated sulfuric acid can be used as the dehydrating agent[2]. The reaction is typically carried out at a controlled temperature.

-

-

Quenching and Precipitation: Upon completion of the reaction, the mixture is carefully quenched by adding it to a cold solution of isopropyl ether. This will cause the this compound hydrofluoride (or corresponding salt) to precipitate.

-

Isolation of Crude Product: The precipitated crude this compound salt is collected by filtration, washed with a cold solvent like isopropyl ether, and dried under vacuum.

Table 1: Synthesis Reaction Parameters (Analogous to Methacycline Synthesis)[1]

| Parameter | Value |

| Starting Material | Chlortetracycline |

| Dehydrating Agent | Anhydrous Hydrogen Fluoride |

| Reaction Temperature | -5 °C |

| Reaction Time | 4 hours |

| Quenching Solvent | Isopropyl Ether |

| Estimated Yield | 45-50% |

Purification of this compound

The crude this compound obtained from the synthesis contains unreacted starting material, by-products, and other impurities. Therefore, a multi-step purification process is necessary to achieve the high purity required for pharmaceutical applications. The purification strategy typically involves preparative chromatography followed by crystallization.

Purification Workflow

The general workflow for the purification of this compound is outlined in the following diagram.

Caption: Workflow for the purification of this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating this compound from impurities with high resolution[3][4].

Experimental Protocol:

-

Instrumentation: A preparative HPLC system equipped with a high-pressure gradient pump, a UV detector, and a fraction collector.

-

Stationary Phase: A reversed-phase C18 column is commonly used for the separation of tetracyclines.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.5-3.0) and an organic modifier like acetonitrile or methanol is typically employed.

-

Sample Preparation: The crude this compound is dissolved in a suitable solvent, filtered to remove any particulate matter, and then injected onto the column.

-

Fraction Collection: The eluent is monitored by the UV detector, and fractions corresponding to the this compound peak are collected.

Table 2: Representative Preparative HPLC Parameters for Tetracycline Purification

| Parameter | Description |

| Column | Reversed-Phase C18, 10 µm particle size |

| Mobile Phase A | 0.1 M Phosphate Buffer (pH 2.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% to 60% B over 30 minutes |

| Flow Rate | 20 mL/min (for a 20 mm ID column) |

| Detection | UV at 280 nm and 350 nm |

| Injection Volume | Dependent on column loading capacity |

Crystallization

Crystallization is the final step to obtain highly pure, crystalline this compound and to remove any remaining impurities from the chromatographic purification[5][6][7].

Experimental Protocol:

This protocol is based on general principles and a specific method for tetracycline purification[8].

Materials:

-

Purified this compound fractions from HPLC

-

Aqueous alcohol solution (e.g., methanol/water or ethanol/water)

-

Citric acid (optional, to improve crystal quality)[8]

-

Crystallization vessel

Procedure:

-

Dissolution: The purified this compound fractions are pooled, and the organic solvent is partially removed under reduced pressure. The resulting aqueous solution is then heated, and a minimal amount of alcohol (e.g., methanol) is added until the this compound is completely dissolved. The addition of a small amount of citric acid at this stage can improve the crystallization process and the purity of the final product[8].

-

Cooling and Crystal Growth: The hot, saturated solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath. Slow cooling is crucial for the formation of large, well-defined crystals.

-

Isolation and Drying: The resulting crystals are collected by filtration, washed with a small amount of cold aqueous alcohol, and then dried under vacuum to yield the final, highly pure this compound.

Table 3: Crystallization Parameters for Tetracycline Purification[8]

| Parameter | Description |

| Solvent System | Aqueous Methanol or Aqueous Ethylene Glycol Monoethyl Ether |

| pH Adjustment | pH 1.0-1.5 with HCl for dissolution |

| Additives | Citric Acid or an alkali-metal citrate |

| Cooling Profile | Slow cooling from elevated temperature to 0-5 °C |

| Expected Purity | >99% |

| Expected Recovery | High |

Conclusion

The chemical synthesis of this compound from chlortetracycline via a dehydration reaction, followed by a robust purification scheme involving preparative HPLC and crystallization, allows for the production of this important antibiotic at high purity. The methodologies and parameters outlined in this guide provide a solid foundation for researchers and drug development professionals working with this compound and other tetracycline derivatives. Careful optimization of each step is critical to maximize yield and ensure the final product meets the stringent quality standards of the pharmaceutical industry.

References

- 1. US3966808A - Manufacture of 6-methylenetetracyclines - Google Patents [patents.google.com]

- 2. CN103467336A - Synthesis process of doxycycline hydrochloride intermediate 11alpha-chlorinated methacycline - Google Patents [patents.google.com]

- 3. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]

- 4. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]

- 5. m.youtube.com [m.youtube.com]

- 6. mt.com [mt.com]

- 7. bia.si [bia.si]

- 8. US3013074A - Tetracycline purification process - Google Patents [patents.google.com]

The Dawn of Broad-Spectrum Warfare: A Technical History of Tetracycline Antibiotics

A Whitepaper on the Discovery and Historical Development of a Foundational Antibiotic Class

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of tetracycline antibiotics in the mid-20th century marked a pivotal moment in the fight against infectious diseases, heralding the arrival of true broad-spectrum antimicrobial agents. This technical guide delves into the seminal discoveries of chlortetracycline, oxytetracycline, and tetracycline, providing a detailed account of their historical development. The paper outlines the experimental methodologies that underpinned these discoveries, from the initial soil screening programs to the chemical modifications that defined a new era of antibiotic development. Quantitative data on the antibacterial spectrum of these early compounds are presented for comparative analysis. Furthermore, this guide illustrates key processes and pathways through detailed diagrams, offering a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

The Genesis of a New Antibiotic Class: A Historical Overview

The story of tetracyclines begins in the post-World War II era, a period of intense scientific endeavor to discover novel antimicrobial agents to combat the growing challenge of bacterial infections. The success of penicillin had ignited a fervent search for other naturally occurring antibiotics.

Chlortetracycline (Aureomycin): The Golden Antibiotic

In 1945, under the guidance of Dr. Yellapragada Subbarow at Lederle Laboratories (a division of American Cyanamid), the botanist Dr. Benjamin Minge Duggar embarked on an extensive soil screening program. This initiative involved the systematic collection and analysis of soil samples from various locations, including a sample from a field in Missouri. From this particular sample, Duggar isolated a golden-hued mold, an actinomycete he named Streptomyces aureofaciens. The antibiotic substance produced by this organism, named Aureomycin for its golden color, was officially announced in 1948. Aureomycin, later given the generic name chlortetracycline, was the first member of the tetracycline class to be identified and demonstrated a remarkably broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Oxytetracycline (Terramycin): A Rival Emerges

Shortly after the discovery of Aureomycin, researchers at Pfizer, led by Alexander Finlay, were conducting their own global soil screening campaign. In 1949, they isolated another potent broad-spectrum antibiotic from a soil sample collected near their factory in Terre Haute, Indiana. The producing organism was identified as Streptomyces rimosus, and the antibiotic was named Terramycin, later known as oxytetracycline. The discovery of Terramycin in 1950 intensified the burgeoning field of antibiotic research and development.

Tetracycline: The Progenitor Molecule

The elucidation of the chemical structures of Aureomycin and Terramycin by a team at Pfizer, in collaboration with the renowned chemist Robert Burns Woodward, was a monumental achievement. This structural understanding paved the way for a groundbreaking development in 1952 by Pfizer chemist Lloyd H. Conover. Conover demonstrated that chlortetracycline could be chemically modified to produce a new, equally potent antibiotic. Through a process of catalytic hydrogenolysis, he removed the chlorine atom from the chlortetracycline molecule, creating the parent compound of the class: tetracycline. This was a landmark event, proving for the first time that a natural antibiotic could be chemically altered to create a new and effective therapeutic agent. Tetracycline was patented in 1953 and received FDA approval in 1954.

Experimental Protocols: From Soil to Synthesis

The discovery and development of the first tetracyclines were underpinned by a series of meticulous experimental procedures. While the precise, detailed protocols from the 1940s and 50s are not always fully documented in modern literature, the general methodologies can be reconstructed.

Isolation and Screening of Antibiotic-Producing Microorganisms

The initial discovery of chlortetracycline and oxytetracycline relied on a systematic screening of soil microorganisms.

Methodology:

-

Soil Sample Collection: Soil samples were collected from diverse geographical locations to maximize the chances of discovering novel microorganisms.

-

Serial Dilution and Plating: A small amount of each soil sample was suspended in sterile water or saline. This suspension was then serially diluted and plated onto nutrient agar plates. The plates were incubated to allow for the growth of microbial colonies.

-

Isolation of Actinomycetes: Colonies exhibiting the characteristic morphology of actinomycetes (filamentous, fungus-like bacteria) were selected and subcultured to obtain pure isolates. Streptomyces species were of particular interest due to their known ability to produce antibiotics.

-

Primary Screening for Antibiotic Activity: The isolated actinomycete strains were screened for their ability to produce antimicrobial compounds using methods such as the cross-streak method or the agar plug method .

-

Cross-Streak Method: The actinomycete isolate was streaked in a single line down the center of an agar plate and incubated. After a period of growth, various test bacteria (both Gram-positive and Gram-negative) were streaked at a right angle to the actinomycete streak. Inhibition of the growth of the test bacteria near the actinomycete streak indicated the production of an antibiotic.

-

-

Secondary Screening and Fermentation: Promising isolates were then grown in liquid fermentation cultures to produce larger quantities of the antibiotic substance for further testing and characterization.

Bioassays for Antibacterial Activity

To quantify the potency and determine the antibacterial spectrum of the newly discovered compounds, various bioassays were employed.

Methodology: Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth dilution method was a standard technique used to determine the minimum concentration of an antibiotic that inhibits the visible growth of a specific bacterium.

-

Preparation of Antibiotic Dilutions: A series of two-fold dilutions of the antibiotic was prepared in a liquid growth medium (e.g., nutrient broth) in test tubes.

-

Inoculation: Each tube was inoculated with a standardized suspension of the test bacterium. A control tube containing no antibiotic was also included.

-

Incubation: The tubes were incubated under optimal conditions for bacterial growth (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC was recorded as the lowest concentration of the antibiotic at which there was no visible turbidity (growth) in the tube.

Chemical Synthesis of Tetracycline

Lloyd Conover's synthesis of tetracycline from chlortetracycline was a pivotal moment in medicinal chemistry.

Methodology: Catalytic Hydrogenolysis of Chlortetracycline

-

Reactants: Chlortetracycline (Aureomycin) was used as the starting material.

-

Catalyst: A palladium-on-carbon (Pd/C) catalyst was employed.

-

Reaction Conditions: The chlortetracycline was dissolved in a suitable solvent and subjected to catalytic hydrogenation. This process involved reacting the chlortetracycline with hydrogen gas in the presence of the palladium catalyst.

-

Transformation: The catalytic reaction selectively removed the chlorine atom from the C7 position of the tetracyclic ring and replaced it with a hydrogen atom.

-

Isolation and Purification: The resulting tetracycline was then isolated and purified from the reaction mixture.

Quantitative Data: The Antibacterial Spectrum of Early Tetracyclines

The broad-spectrum nature of chlortetracycline and oxytetracycline was a key factor in their rapid clinical adoption. The following tables summarize the in vitro activity of these first-generation tetracyclines against a range of pathogenic bacteria, with data compiled from historical and contemporary sources reflecting their early efficacy.

Table 1: Minimum Inhibitory Concentrations (MIC) of Chlortetracycline (Aureomycin)

| Bacterial Species | Gram Stain | MIC Range (µg/mL) |

| Staphylococcus aureus | Positive | 0.1 - 2.0 |

| Streptococcus pyogenes | Positive | 0.05 - 1.0 |

| Streptococcus pneumoniae | Positive | 0.1 - 1.0 |

| Bacillus anthracis | Positive | 0.1 - 0.5 |

| Escherichia coli | Negative | 1.0 - 10.0 |

| Klebsiella pneumoniae | Negative | 2.0 - 16.0 |

| Haemophilus influenzae | Negative | 0.5 - 4.0 |

| Neisseria gonorrhoeae | Negative | 0.1 - 1.0 |

| Rickettsia spp. | N/A | Susceptible |

| Chlamydia spp. | N/A | Susceptible |

Table 2: Minimum Inhibitory Concentrations (MIC) of Oxytetracycline (Terramycin)

| Bacterial Species | Gram Stain | MIC Range (µg/mL) |

| Staphylococcus aureus | Positive | 0.2 - 2.0 |

| Streptococcus pyogenes | Positive | 0.1 - 1.0 |

| Streptococcus pneumoniae | Positive | 0.1 - 2.0 |

| Listeria monocytogenes | Positive | 0.5 - 4.0 |

| Escherichia coli | Negative | 1.0 - 12.5 |

| Salmonella typhi | Negative | 0.5 - 5.0 |

| Shigella spp. | Negative | 0.5 - 10.0 |

| Vibrio cholerae | Negative | 0.25 - 2.0 |

| Mycoplasma pneumoniae | N/A | Susceptible |

| Brucella spp. | Negative | Susceptible |

Visualizing the Core Concepts

To further elucidate the key aspects of the discovery and action of tetracycline antibiotics, the following diagrams are provided.

Conclusion

The discovery and development of the first-generation tetracycline antibiotics—chlortetracycline, oxytetracycline, and tetracycline—represent a paradigm shift in the history of medicine. These compounds, born from the systematic exploration of the microbial world and the dawn of medicinal chemistry, provided clinicians with powerful tools to combat a wide array of bacterial infections. The experimental methodologies employed, from soil screening to chemical synthesis, laid the groundwork for modern drug discovery and development. The legacy of these early tetracyclines continues to influence the field, reminding us of the power of natural product discovery and the potential of chemical innovation to improve human health. This technical guide serves as a testament to the scientific ingenuity that brought forth this remarkable class of antibiotics and as a resource for the next generation of researchers dedicated to overcoming the challenges of infectious diseases.

Meclocycline: A Detailed Examination of its Physicochemical Properties and Molecular Structure

Meclocycline is a broad-spectrum antibiotic belonging to the tetracycline class.[1] Historically used in topical formulations for skin infections like acne vulgaris, its production for medical use has largely been discontinued.[2] This guide provides an in-depth analysis of the molecular structure and physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Stereochemistry

This compound, a semi-synthetic derivative of chlortetracycline, is characterized by a four-ring carbocyclic structure that is fundamental to all tetracyclines. Its chemical formula is C₂₂H₂₁ClN₂O₈, and its IUPAC name is (4S,4aR,5S,5aR,12aS)-7-Chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methylene-1,11-dioxo-2-naphthacenecarboxamide.

The molecule possesses a complex stereochemistry with multiple chiral centers, which are crucial for its biological activity. The core structure features a polycyclic naphthacene carboxamide backbone with various functional groups, including a dimethylamino group at position 4, which is characteristic of tetracyclines and important for its antibacterial activity. The presence of a chloro group at position 7 and a methylene group at position 6 further defines its specific structure.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

| Property | Value |

| Molecular Formula | C₂₂H₂₁ClN₂O₈ |

| Molecular Weight | 476.9 g/mol |

| CAS Number | 2013-58-3 |

| Appearance | The sulfosalicylate salt is a bright yellow, crystalline powder. |

| Melting Point | The sulfosalicylate salt has a melting point of >193°C with decomposition. |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, and Methanol. The sulfosalicylate salt is slightly soluble in water. It is also described as being practically insoluble in water. |

| pKa | Specific pKa values for this compound are not readily available. For the parent compound, tetracycline, pKa values are approximately 3.3, 7.7, and 9.7. |

| LogP | A specific LogP value for this compound is not available. The related compound, dethis compound, has a LogP of 0.2. |

Mechanism of Action

Similar to other tetracycline antibiotics, this compound exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[1] The drug binds to the 30S ribosomal subunit, a key component of the bacterial ribosome.[2][3] This binding event physically blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[3] Consequently, the elongation of the polypeptide chain is halted, preventing the synthesis of essential proteins required for bacterial growth and replication.[2]

Mechanism of this compound's antibacterial action.

Experimental Protocols for Characterization

The determination of the physicochemical properties and structural elucidation of this compound involves several standard analytical techniques.

General workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound.

-

¹H and ¹³C NMR: These experiments provide detailed information about the carbon-hydrogen framework of the molecule. For tetracyclines, ¹³C NMR spectra are often recorded in deuterated dimethyl sulfoxide (DMSO-d6) or deuterium oxide (D₂O).[4] The chemical shifts and coupling constants of the various protons and carbons allow for the assignment of the complete molecular structure and confirmation of its stereochemistry.[4][5] Techniques such as proton noise-decoupled spectra and off-resonance decoupled spectra are employed to simplify the spectra and aid in interpretation.[4]

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the this compound molecule.

-

Sample Preparation: The sample is typically prepared as a thin film or a dried pellet.[6] For solid samples, they can be incorporated into a potassium bromide (KBr) pellet or analyzed using an attenuated total reflectance (ATR) accessory.

-

Data Interpretation: The resulting spectrum shows absorption bands corresponding to specific vibrational frequencies of chemical bonds. For tetracyclines, characteristic peaks for O-H, N-H, C-H, C=O, and C=C bonds can be identified to confirm the presence of hydroxyl, amide, and aromatic functionalities.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis.

-

Procedure: A solution of this compound is prepared in a suitable solvent, such as ethanol or a buffered aqueous solution.[7] The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm for tetracyclines) to determine the wavelength(s) of maximum absorbance (λmax).[8] For tetracycline hydrochloride, λmax values have been observed at approximately 213, 271, 344, and 363 nm in aqueous solution.[9] This data can be used to quantify the concentration of the drug in solution based on the Beer-Lambert law.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in its crystalline state.[10]

-

Methodology: A suitable single crystal of this compound is grown and mounted on a diffractometer. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is collected.[11] By analyzing the positions and intensities of the diffracted X-rays, the electron density map of the molecule can be calculated. This map is then used to determine the precise spatial arrangement of every atom in the molecule, confirming its connectivity, stereochemistry, and conformation.[10] This technique is invaluable for the unambiguous determination of the absolute configuration of chiral centers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is this compound Sulfosalicylate used for? [synapse.patsnap.com]

- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Application of 13C nuclear magnetic resonance spectroscopy to the analysis and structural investigation of tetracycline antibiotics and their common impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13C-NMR spectroscopy of three tetracycline antibiotics: minocycline hydrochloride, this compound, and rolitetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. biomedres.us [biomedres.us]

- 8. youtube.com [youtube.com]

- 9. ijrpc.com [ijrpc.com]

- 10. excillum.com [excillum.com]

- 11. rigaku.com [rigaku.com]

Meclocycline: A Technical Guide to the Sulfosalicylate Salt Versus the Free Base Form

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclocycline, a tetracycline antibiotic, is utilized in topical formulations for the treatment of skin conditions such as acne vulgaris. This technical guide provides an in-depth comparison of this compound sulfosalicylate and its free base form, focusing on their physicochemical properties, stability, and formulation considerations. While direct comparative quantitative data is scarce in publicly available literature, this document synthesizes existing information on this compound and related tetracyclines to offer a comprehensive overview for research and development purposes. The sulfosalicylate salt form is generally favored for topical preparations due to its enhanced solubility and stability compared to the practically insoluble free base. This guide outlines experimental protocols for characterization and provides a framework for understanding the implications of the salt form on drug delivery and efficacy.

Introduction

This compound is a broad-spectrum antibiotic belonging to the tetracycline class. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the association of aminoacyl-tRNA with the ribosome.[1] This bacteriostatic action is effective against a range of gram-positive and gram-negative bacteria.[2] For dermatological applications, the choice between the free base and a salt form of an active pharmaceutical ingredient (API) is critical as it directly impacts solubility, stability, and bioavailability in topical formulations.[3] this compound is commercially available as this compound sulfosalicylate in a 1% cream formulation.[4][5] This guide explores the technical differences between the sulfosalicylate salt and the free base form of this compound.

Physicochemical Properties

The selection of a salt form is a common strategy in drug development to improve the physicochemical properties of a drug substance. In the case of this compound, the sulfosalicylate salt offers distinct advantages over the free base, primarily concerning its solubility.

| Property | This compound Sulfosalicylate | This compound Free Base | Reference(s) |

| Appearance | Bright yellow, crystalline powder | - | [4][5] |

| Solubility in Water | Slightly soluble | Totally insoluble | [4][6] |

| Solubility in Organic Solvents | Insoluble in organic solvents | - | [4][5] |

| Solubility in DMSO | 22.5 mg/mL (Sonication recommended) | - | [7] |

| Molecular Formula | C₂₉H₂₇ClN₂O₁₄S | C₂₂H₂₁ClN₂O₈ | [8] |

| Molecular Weight | 695.05 g/mol | 476.87 g/mol | [8] |

| CAS Number | 73816-42-9 | 2013-58-3 | [8] |

Table 1: Physicochemical Properties of this compound Sulfosalicylate and this compound Free Base.

The enhanced, albeit slight, aqueous solubility of the sulfosalicylate salt is a key factor in its suitability for topical cream formulations, allowing for better dispersion and potential for improved skin penetration compared to the insoluble free base.

Stability Profile

Tetracyclines are known to be susceptible to degradation under various conditions, including exposure to light, heat, and changes in pH.[9][10] The formation of a salt can significantly impact the stability of the API.

| Condition | This compound Sulfosalicylate | This compound Free Base (Inferred from Tetracycline data) | Reference(s) |

| Light | Light-sensitive; should be stored in light-resistant containers. | Tetracyclines, in general, are susceptible to photodegradation. | [4][5] |

| Heat | Thermal decomposition occurs after dehydration, with the release of gases such as sulfur dioxide, carbon dioxide, and ammonia. It does not exhibit melting or crystallization upon heating. | Tetracyclines can degrade at elevated temperatures. | [11] |

| pH | More stable in acidic conditions. | Generally, tetracyclines are more stable in acidic pH and are rapidly destroyed by alkaline hydroxide solutions. | [10][12] |

| Storage | Store at -20°C for long-term stability (powder). In solvent, stable for up to 6 months at -80°C. | - | [1][7] |

Table 2: Stability Profile of this compound Sulfosalicylate and Inferred Profile for this compound Free Base.

The sulfosalicylate salt of this compound is noted to be hygroscopic.[11] Stability studies on tetracyclines have shown that they exhibit good long-term stability in aqueous solutions at body temperature.[13]

Mechanism of Action and Signaling Pathway

The primary mechanism of action for this compound, as with other tetracyclines, is the inhibition of bacterial protein synthesis. This is achieved by binding to the 30S ribosomal subunit.

Caption: Mechanism of action of this compound.

Experimental Protocols

Solubility Determination

A standardized protocol to determine the solubility of both this compound sulfosalicylate and the free base in various solvents is crucial for formulation development.

Caption: Workflow for solubility determination.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of the test compound (this compound sulfosalicylate or free base) is added to a known volume of the solvent (e.g., purified water, phosphate buffer at various pH values, ethanol, propylene glycol) in a sealed container.

-

Equilibration: The suspensions are agitated at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: An aliquot of the suspension is withdrawn and immediately filtered through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove undissolved solids.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is expressed in mg/mL or mol/L.

Stability Indicating HPLC Method

A stability-indicating HPLC method is essential to separate the parent drug from its degradation products, allowing for accurate quantification during stability studies.

Caption: Workflow for HPLC analysis.

Typical HPLC Parameters for Tetracycline Analysis: [14][15]

-

Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., oxalic acid or phosphate buffer at acidic pH) and an organic modifier (e.g., acetonitrile, methanol). A gradient or isocratic elution can be employed. For example, acetonitrile:water:perchloric acid (26:74:0.25) adjusted to pH 2.5.[14]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where tetracyclines show significant absorbance (e.g., 350 nm).

-

Column Temperature: Controlled at a specific temperature (e.g., 30°C) to ensure reproducibility.

Forced Degradation Studies: To validate the stability-indicating nature of the method, samples of both this compound sulfosalicylate and the free base should be subjected to forced degradation under various stress conditions:

-

Acidic and Basic Hydrolysis: Treatment with HCl and NaOH at elevated temperatures.

-

Oxidation: Treatment with hydrogen peroxide.

-

Thermal Stress: Exposure to dry heat.

-

Photostability: Exposure to UV and visible light.

The chromatograms of the stressed samples should demonstrate that the degradation product peaks are well-resolved from the parent drug peak.

Bioavailability Considerations for Topical Formulations

For topical drug products, bioavailability refers to the rate and extent to which the active ingredient becomes available at the site of action. The physicochemical properties of the drug form play a pivotal role in this process. The improved solubility of this compound sulfosalicylate is expected to facilitate its release from the cream base and subsequent partitioning into the stratum corneum, the primary barrier of the skin. While systemic absorption of topically applied this compound is low, effective local concentrations are necessary for its therapeutic effect in treating acne.[3]

Conclusion

The selection of this compound sulfosalicylate over the free base form for topical pharmaceutical formulations is primarily driven by its superior solubility characteristics. This enhanced solubility is critical for achieving a stable and effective product, facilitating drug release and skin penetration. While direct comparative quantitative data on stability and bioavailability are limited, the available information on this compound and other tetracyclines strongly supports the advantages of the sulfosalicylate salt in a topical delivery system. The experimental protocols outlined in this guide provide a framework for further investigation and characterization of this compound and its salt forms in a research and development setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. This compound sulfosalicylate. Topical antibiotic agent for the treatment of acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound SULFOSALICYLATE SALT | 73816-42-9 [chemicalbook.com]

- 5. This compound SULFOSALICYLATE SALT CAS#: 73816-42-9 [m.chemicalbook.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound sulfosalicylate salt | Antibiotic | TargetMol [targetmol.com]

- 8. medkoo.com [medkoo.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Investigating the thermal behavior of doxycycline and this compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. Dethis compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of a simple HPLC method for separation of doxycycline and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Meclocycline in Preclinical Models

For: Researchers, Scientists, and Drug Development Professionals

**Executive Summary

Meclocycline, a broad-spectrum antibiotic of the tetracycline class, has been utilized primarily for the topical treatment of acne vulgaris. Its efficacy stems from a dual mechanism: direct antibacterial action against susceptible organisms and potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound. It is important to note that specific, publicly available preclinical PK data for this compound is limited; therefore, some parameters are estimated based on structurally similar tetracyclines, such as dethis compound. This document collates the known information, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development.

Pharmacokinetics (PK)

The study of pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound. Preclinical ADME studies are crucial for determining the viability of a drug candidate and designing safe and effective clinical trials.[1][2] For this compound, comprehensive preclinical PK studies are not widely published. The data available is largely estimated from dethis compound, a structurally similar compound.[3]

ADME Profile

The following table summarizes the estimated pharmacokinetic parameters for this compound. These values are derived from dethis compound and should be considered indicative rather than definitive for this compound.[3]

| Parameter | Value | Source Compound | Notes |

| Oral Bioavailability | ~66% | Dethis compound | Absorption occurs in the stomach, duodenum, and small intestine.[3][4] |

| Time to Peak (t_max) | ~4 hours | Dethis compound | Slower absorption compared to second-generation tetracyclines.[3][4] |

| Volume of Distribution (Vd) | ~121 L | Dethis compound | Indicates distribution into tissues.[3] |

| Plasma Protein Binding | ~75-91% | Dethis compound | High protein binding can affect the free drug concentration.[3] |

| Excretion | ~40% (Urinary), ~43% (Fecal) | Dethis compound | Excretion pathways are important for dosing in subjects with renal or hepatic impairment.[3] |

Experimental Protocol: Rodent Pharmacokinetic Study

To definitively determine the pharmacokinetic profile of this compound, a study in a preclinical rodent model (e.g., Sprague-Dawley rats) would be necessary. The following is a standard protocol for such a study.

Objective: To determine the pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration.

Animals: Male Sprague-Dawley rats (n=3-5 per group), 8-10 weeks old.

Methodology:

-

Dosing:

-

IV Group: Administer this compound (e.g., 5 mg/kg) as a bolus injection via the tail vein.

-

PO Group: Administer this compound (e.g., 20 mg/kg) via oral gavage.

-

-

Blood Sampling: Collect serial blood samples (approx. 0.2 mL) from the jugular vein or other appropriate site at predefined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: this compound concentrations in plasma samples are quantified using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.

-

Data Analysis: Pharmacokinetic parameters (e.g., C_max, t_max, AUC, half-life, clearance, Vd, and bioavailability) are calculated using non-compartmental analysis with software like Phoenix WinNonlin.

Visualization: Preclinical PK Study Workflow

The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study.

Pharmacodynamics (PD)

Pharmacodynamics describes the relationship between drug concentration at the site of action and the resulting effect. For this compound, this encompasses its antibacterial and anti-inflammatory activities.

Mechanism of Action: Antibacterial Effects

Like other tetracyclines, this compound exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[5] It reversibly binds to the 30S ribosomal subunit, which blocks the association of aminoacyl-tRNA with the ribosomal acceptor (A) site.[3][6][7] This action prevents the addition of amino acids to the growing peptide chain, thereby halting protein production and inhibiting bacterial growth.[8]

In Vitro Antibacterial Potency (MIC)

| Organism | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Cutibacterium acnes | ATCC 6919 | Data N/A | Data N/A |

| Staphylococcus aureus | ATCC 29213 | Data N/A | Data N/A |

| Streptococcus pyogenes | ATCC 19615 | Data N/A | Data N/A |

MIC₅₀/MIC₉₀: Concentration inhibiting 50% and 90% of isolates, respectively.

Experimental Protocol: MIC Determination by Broth Microdilution

This protocol follows the general guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the MIC of this compound against a panel of relevant bacterial strains.

Materials:

-

This compound stock solution

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial isolates (e.g., C. acnes, S. aureus) adjusted to a 0.5 McFarland standard and then diluted to yield a final inoculum of 5 x 10⁵ CFU/mL.

-

Reference quality control strains (e.g., S. aureus ATCC 29213).[10]

Methodology:

-

Serial Dilution: Prepare two-fold serial dilutions of this compound in CAMHB across the wells of a 96-well plate.

-

Inoculation: Add the prepared bacterial suspension to each well. Include a positive control (broth + bacteria, no drug) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours (anaerobic conditions for C. acnes).

-

Reading: The MIC is recorded as the lowest concentration of this compound that shows no visible bacterial growth (turbidity).[10]

Mechanism of Action: Anti-inflammatory Effects

Beyond its antibacterial properties, tetracyclines, including this compound, possess significant anti-inflammatory effects that are independent of their antimicrobial action.[11] These contribute to their efficacy in treating inflammatory conditions like acne. Key mechanisms include:

-

Inhibition of Matrix Metalloproteinases (MMPs): Tetracyclines chelate zinc and calcium ions, which are essential cofactors for MMPs like collagenase and gelatinase, thereby reducing the breakdown of connective tissue during inflammation.[12]

-

Suppression of Pro-inflammatory Cytokines: They can reduce the production of key inflammatory mediators such as Interleukin-1β (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α).[12][13]

-

Inhibition of Leukocyte Migration: Tetracyclines can inhibit the movement of neutrophils to the site of inflammation.[13]

Preclinical Efficacy Models

While clinical data on topical this compound for acne is available[14][15], specific preclinical efficacy data is sparse. A standard model to test in vivo antibacterial efficacy is the murine neutropenic thigh infection model.[16]

Experimental Protocol: Murine Thigh Infection Model

Objective: To evaluate the in vivo efficacy of this compound in reducing bacterial burden in a localized infection.

Animals: Female ICR or CD-1 mice, 6-8 weeks old.

Methodology:

-

Immunosuppression: Render mice neutropenic by administering cyclophosphamide intraperitoneally on days -4 and -1 relative to infection. This minimizes the host immune response as a confounding variable.[16]

-

Infection: On day 0, inject a clinical isolate (e.g., S. aureus) with a known MIC to this compound into the thigh muscle of each mouse (inoculum of ~10⁶ CFU/mouse).

-

Treatment: At 2 hours post-infection, begin treatment. Administer this compound via a relevant route (e.g., subcutaneous or topical) at various doses. Include a vehicle control group.

-

Endpoint: At 24 hours post-infection, euthanize the mice, aseptically remove the thigh muscle, and homogenize the tissue.

-

Quantification: Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).

-

Analysis: Efficacy is measured as the log₁₀ reduction in CFU/thigh compared to the vehicle control group.

References

- 1. criver.com [criver.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. biomedres.us [biomedres.us]

- 6. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is this compound Sulfosalicylate used for? [synapse.patsnap.com]

- 9. dickwhitereferrals.com [dickwhitereferrals.com]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The anti-inflammatory effects of tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tetracyclines—An Important Therapeutic Tool for Dermatologists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tetracyclines: The Old, the New and the Improved – A Short Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 14. This compound sulfosalicylate. Topical antibiotic agent for the treatment of acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound sulfosalicylate. Topical antibiotic agent for the treatment of acne vulgaris. | Semantic Scholar [semanticscholar.org]

- 16. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Tetracyclines: A Deep Dive into Meclocycline Derivatives and their Structure-Activity Relationship

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of meclocycline and its derivatives, offering valuable insights for researchers, scientists, and professionals engaged in drug development. While specific research on a wide range of this compound derivatives is limited in publicly available literature, this paper extrapolates from the well-established SAR of the broader tetracycline class to inform potential future development. The guide details the antibacterial and non-antibiotic properties of these compounds, provides key experimental methodologies, and visualizes relevant biological pathways.

Introduction to this compound and the Tetracycline Class

This compound is a broad-spectrum antibiotic belonging to the tetracycline class, primarily used topically for the treatment of acne vulgaris.[1] Like its congeners, this compound exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[2][3] It achieves this by binding to the 30S ribosomal subunit, thereby preventing the association of aminoacyl-tRNA with the ribosome.[2][4] Beyond their antibacterial properties, tetracyclines, including potentially this compound and its derivatives, are recognized for their non-antibiotic activities, such as anti-inflammatory, anti-proteolytic (specifically, inhibition of matrix metalloproteinases or MMPs), and anti-angiogenic effects.[1][5] These pleiotropic effects open avenues for the development of novel therapeutics for a range of diseases.

Core Structure-Activity Relationships of Tetracyclines

The antibacterial activity of tetracyclines is intrinsically linked to their unique, linearly fused four-ring (tetracyclic) nucleus.[6][7] Key structural features essential for this activity have been extensively studied and provide a predictive framework for the design of novel derivatives.[8]

-

The A-Ring: This ring is crucial for antibacterial potency. It features a critical keto-enol system at positions C1, C2, and C3. Any modification that disrupts this system leads to a loss of activity.[6] Furthermore, a basic amine group at the C4 position is vital for biological activity.[6][9]

-

The D-Ring: This ring must be aromatic for the compound to exhibit notable antibacterial properties.[6]

-

The B and C Rings: While some modifications are tolerated on these rings, the integrity of the keto-enol systems at C11, C12, and C12a, which are conjugated to the phenolic D-ring, is imperative.[6]

Modifications at various positions on the tetracycline scaffold have been shown to significantly impact efficacy and spectrum of activity:

-

C5 and C5a Positions: Introduction of a hydroxyl group at the C5 position, as seen in oxytetracycline, can result in a potent compound.[6]

-

C6 Position: The C6 position is amenable to modification. For instance, the removal of the C6-hydroxyl group leads to doxycycline, a derivative with enhanced stability and good antibacterial activity.[6]

-

C7 and C9 Positions: These positions on the D-ring are key sites for the development of new derivatives with improved properties, including activity against tetracycline-resistant bacteria.[10] For example, the addition of a dimethylamino group at C7 is a feature of the potent derivative, minocycline.[11] Modifications at the C9 position have led to the development of the glycylcycline class of antibiotics, such as tigecycline, which can overcome common tetracycline resistance mechanisms.[10]

Quantitative Data on Tetracycline Derivatives

| Compound | Modification(s) | Bacterial Strain | Resistance Mechanism | MIC (µg/mL) |

| Tetracycline | - | S. aureus (ATCC 29213) | Susceptible | 0.25 - 1 |

| Doxycycline | 6-deoxy, 5-hydroxy | S. aureus (ATCC 29213) | Susceptible | 0.12 - 0.5 |

| Minocycline | 7-dimethylamino, 6-demethyl, 6-deoxy | S. aureus (ATCC 29213) | Susceptible | 0.06 - 0.25 |

| Tigecycline | 9-glycylamido minocycline | S. aureus (MRSA, ATCC 33591) | Efflux & Ribosomal Protection | 0.12 - 0.5 |

| Omadacycline | 9-neopentylaminomethylminocycline | S. aureus (Tet K) | Efflux | ≤0.06 - 2.0 |

| Omadacycline | 9-neopentylaminomethylminocycline | S. aureus (Tet M) | Ribosomal Protection | ≤0.06 - 2.0 |

Note: Data is compiled from various sources for illustrative purposes.[6][12][13]

Non-Antibiotic Activities: Targeting Inflammation and Tissue Degradation

Tetracyclines have demonstrated significant biological effects beyond their antimicrobial actions, primarily through the inhibition of matrix metalloproteinases (MMPs) and modulation of inflammatory signaling pathways.[10][14]

Inhibition of Matrix Metalloproteinases (MMPs)

MMPs are a family of enzymes responsible for the degradation of extracellular matrix components, and their dysregulation is implicated in various pathological conditions, including periodontitis, arthritis, and cancer metastasis.[10][15] Tetracyclines, often at sub-antimicrobial concentrations, can inhibit MMP activity.[14] This inhibition is thought to occur through the chelation of Zn²⁺ ions, which are essential for the catalytic activity of MMPs. Doxycycline is a particularly well-studied MMP inhibitor.[7][10]

Modulation of Inflammatory Signaling

Several tetracyclines, notably minocycline and doxycycline, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16][17] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[18] By inhibiting this pathway, tetracyclines can reduce the production of inflammatory mediators.[16]

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Bacterial culture (e.g., Staphylococcus aureus)

-

This compound derivative stock solution (in a suitable solvent like DMSO)

-

Spectrophotometer

Protocol:

-